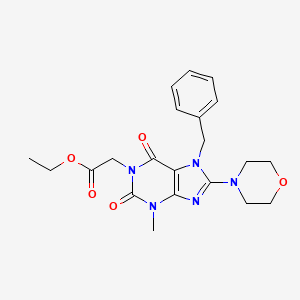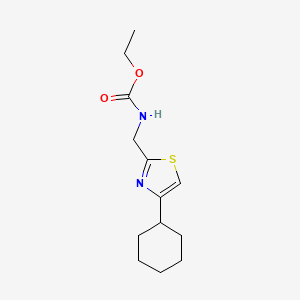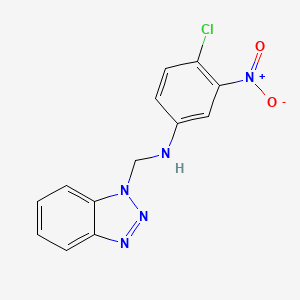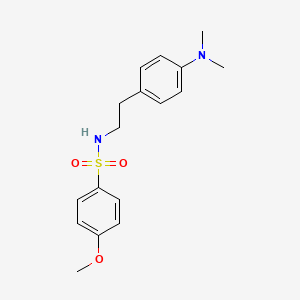
ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C21H25N5O5 and its molecular weight is 427.461. The purity is usually 95%.
BenchChem offers high-quality ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Synthesis and Physicochemical Properties
A study by Pernak et al. (2011) discusses the synthesis of a series of morpholinium salts, including those with an acetate anion, highlighting their physicochemical properties and potential applications. This research emphasizes the relevance of such compounds in green chemistry due to their moderate or low toxicity and potential as biomass solvents (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, Stepnowski, 2011).
2. Crystal Structure and Intermolecular Interactions
Ismiev et al. (2018) explored the molecular and crystal structure of a compound involving morpholine acetate, demonstrating how intermolecular interactions in the crystal structure can be analyzed. This kind of research is crucial for understanding the material properties of such compounds, which can have implications in pharmaceuticals and materials science (Ismiev, Potekhin, Maleev, Askerov, Maharramov, 2018).
3. Synthesis of Bridged-ring Derivatives
Research by Gentles et al. (1991) on the synthesis of bridged 3-benzazepine derivatives, starting from a compound similar to ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate, is significant for developing conformationally restricted dopamine analogues. Such studies contribute to the development of novel pharmaceuticals, particularly in the field of neuroscience (Gentles, Middlemiss, Proctor, Sneddon, 1991).
4. Pharmaceutical Research
A study by Herrmann et al. (1977) investigated ethyl (Z)-(3-methyl-4-oxo-5-piperidino-thiazolidin-2-ylidene)acetate, a compound with a similar structure, focusing on its pharmacological properties as a diuretic. This type of research underlines the potential of related compounds in medical applications, especially in the management of conditions like hypertension (Herrmann, Bahrmann, Birkenmayer, Ganser, Heldt, Steinbrecher, 1977).
5. Antinociceptive Activity
A study by Nacak et al. (1999) explored the antinociceptive activity of derivatives of benzimidazolon acetate, which is structurally related to the compound . The findings provide insights into the potential use of similar compounds in pain management (Nacak, Doğruer, Şahin, 1999).
6. Cytotoxicity and Anticancer Applications
Research by Saleh et al. (2020) on novel annulated dihydroisoquinoline heterocycles, which includes the use of ethyl acetate derivatives, reveals significant insights into their cytotoxicity and potential applications in cancer treatment. This highlights the role of such compounds in developing new therapeutic strategies for various cancer types (Saleh, Hassaneen, Mohamed, Mohamed, 2020).
Propriétés
IUPAC Name |
ethyl 2-(7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxopurin-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O5/c1-3-31-16(27)14-26-19(28)17-18(23(2)21(26)29)22-20(24-9-11-30-12-10-24)25(17)13-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITXTXILHFQTGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=O)C2=C(N=C(N2CC3=CC=CC=C3)N4CCOCC4)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (7-benzyl-3-methyl-8-morpholin-4-yl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2563258.png)
![4-(6-chloro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazol-2-yl)phenyl methyl ether](/img/structure/B2563261.png)

![2-Methylpropyl 2-[3-(4-benzylpiperazin-1-yl)quinoxalin-2-yl]-2-cyanoacetate](/img/structure/B2563263.png)


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)
![6-Ethyl-7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-[(2-methylpiperidin-1-yl)methyl]chromen-4-one](/img/structure/B2563270.png)
![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![3-(4-methoxyphenyl)-5-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)

